molecular formula C7H13ClS B14320542 3-Hexene, 3-chloro-4-(methylthio)-, (E)- CAS No. 112303-27-2

3-Hexene, 3-chloro-4-(methylthio)-, (E)-

Cat. No.: B14320542
CAS No.: 112303-27-2
M. Wt: 164.70 g/mol
InChI Key: GSWJMPZXLVZWCK-UHFFFAOYSA-N
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Description

3-Hexene, 3-chloro-4-(methylthio)-, (E)-: is an organic compound with the following chemical formula:

C7H14\text{C}_7\text{H}_{14}C7​H14​

. It belongs to the class of alkenes and contains both a double bond and a chlorine atom. The (E)- configuration indicates that the double bond is in the trans configuration.

Preparation Methods

Synthetic Routes: The synthesis of 3-Hexene, 3-chloro-4-(methylthio)-, (E)- can be achieved through various methods. One common approach involves the chlorination of hexene derivatives. For example, starting with 3-hexene, the addition of chlorine gas in the presence of a suitable catalyst (such as iron or aluminum chloride) leads to the formation of the desired compound.

Reaction Conditions: The chlorination reaction typically occurs at room temperature or slightly elevated temperatures. The use of a solvent (such as dichloromethane or chloroform) facilitates the reaction. The (E)- configuration is retained during this process.

Industrial Production: While not a high-volume industrial compound, 3-Hexene, 3-chloro-4-(methylthio)-, (E)- may find applications in specialty chemical production or research.

Chemical Reactions Analysis

Reactivity:

    Substitution Reactions: Due to the presence of the benzylic position (adjacent to the benzene ring), is susceptible to nucleophilic substitution reactions.

    Oxidation: Alkyl benzenes, including this compound, can undergo oxidation reactions. Oxidizing agents (such as potassium permanganate or chromic acid) can convert the methyl group to a carbonyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: N-bromosuccinimide (NBS) is commonly used for benzylic halide substitutions.

    Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are suitable oxidizing agents.

Major Products: The primary product of nucleophilic substitution is the corresponding benzylic bromide. In oxidation reactions, the methyl group is converted to a carbonyl group (e.g., an aldehyde or ketone).

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Researchers use as an intermediate in the synthesis of more complex molecules.

    Mechanistic Studies: Its reactivity provides insights into benzylic substitution mechanisms.

Biology and Medicine:

    Drug Development: Understanding the reactivity of benzylic compounds aids in designing pharmaceuticals.

    Metabolism Studies: Investigating the metabolism of similar compounds helps elucidate biological pathways.

Industry:

    Fine Chemicals: It may find applications in specialty chemicals or flavors and fragrances.

Mechanism of Action

The exact mechanism of action for 3-Hexene, 3-chloro-4-(methylthio)-, (E)- depends on its specific use. its reactivity likely influences its effects in various contexts.

Comparison with Similar Compounds

While 3-Hexene, 3-chloro-4-(methylthio)-, (E)- is unique due to its specific substitution pattern, other benzylic halides and alkyl benzenes exhibit similar reactivity.

Properties

CAS No.

112303-27-2

Molecular Formula

C7H13ClS

Molecular Weight

164.70 g/mol

IUPAC Name

3-chloro-4-methylsulfanylhex-3-ene

InChI

InChI=1S/C7H13ClS/c1-4-6(8)7(5-2)9-3/h4-5H2,1-3H3

InChI Key

GSWJMPZXLVZWCK-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(CC)Cl)SC

Origin of Product

United States

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